4,4'-Difluorobenzophenone

Catalog No.
S603926
CAS No.
345-92-6
M.F
C13H8F2O
M. Wt
218.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Difluorobenzophenone

CAS Number

345-92-6

Product Name

4,4'-Difluorobenzophenone

IUPAC Name

bis(4-fluorophenyl)methanone

Molecular Formula

C13H8F2O

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H

InChI Key

LSQARZALBDFYQZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F

Synonyms

Bis(4-fluorophenyl) Ketone; Bis(4-fluorophenyl)methanone; Bis(p-fluorophenyl) Ketone; Di-p-fluorophenyl Ketone; NSC 51800; p,p’-Difluorobenzophenone

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F

4,4'-Difluorobenzophenone is an organic compound with the formula (C6H4F)2CO. It is a colorless solid that plays a crucial role in scientific research as a key intermediate in the synthesis of polyetherether ketone (PEEK) []. PEEK is a high-performance polymer known for its exceptional thermal stability, chemical resistance, and mechanical strength. These properties make PEEK valuable in various applications, including:

  • Aerospace engineering: PEEK finds use in aircraft components due to its lightweight nature and ability to withstand high temperatures.
  • Medical devices: PEEK's biocompatibility and sterilizability make it suitable for implants and medical instruments.
  • Electronics: PEEK offers excellent electrical insulation properties, making it useful in electronic components.

Molecular Structure Analysis

4,4'-Difluorobenzophenone consists of two phenyl rings (C6H5) connected by a carbonyl group (C=O). The key features of its structure include:

  • Fluorine substitution: The presence of two fluorine atoms (F) at the para (4') positions of the phenyl rings introduces electron-withdrawing character. This affects the compound's reactivity and physical properties [].
  • Planar structure: The carbonyl group and the phenyl rings are co-planar, allowing for efficient conjugation across the molecule. This conjugation contributes to the stability of the molecule [].

Chemical Reactions Analysis

Synthesis:

4,4'-Difluorobenzophenone is typically synthesized through the acylation of fluorobenzene with p-fluorobenzoyl chloride. Aluminum chloride (AlCl3) acts as a Lewis acid catalyst in a petroleum ether solvent []. The balanced chemical equation for this reaction is:

C6H5F + C6H4FCOCCl (AlCl3) -> (C6H4F)2CO + HCl []

Other Relevant Reactions:


Physical And Chemical Properties Analysis

  • Melting point: 107.5 °C to 108.5 °C [].
  • Boiling point: 296 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone [].
  • Stability: Stable under normal storage conditions [].

Mechanism of Action (Not Applicable)

4,4'-Difluorobenzophenone does not possess a biological function and hence doesn't have a mechanism of action in living systems. Its significance lies in its role as a precursor molecule for PEEK.

4,4'-Difluorobenzophenone is considered to have low to moderate toxicity []. However, it's advisable to handle it with care following standard laboratory safety protocols. These include:

  • Wearing gloves, safety glasses, and protective clothing when handling the compound.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to local regulations.

4,4'-Difluorobenzophenone (C13H8F2O) is a colorless solid commonly used as a precursor to polyetherether ketone (PEEK), a high-performance polymer known for its excellent chemical resistance and thermal stability []. However, 4,4'-difluorobenzophenone also finds applications in various scientific research fields, as detailed below:

Study of Membranes

Researchers have employed 4,4'-difluorobenzophenone to investigate the properties of various membranes, including carboxylated, carboxylated/sulfonated, and crosslinked membranes []. These studies have focused on the:

  • Thermal stability: Assessing the ability of membranes to withstand high temperatures without degradation [].
  • Water uptake: Measuring the amount of water absorbed by the membranes [].
  • Proton conductivity: Evaluating the membranes' ability to conduct protons, which are essential for applications like fuel cells [].

XLogP3

3.8

Melting Point

103.5 °C

UNII

88BNC11B9C

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (73.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (73.61%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

345-92-6

Wikipedia

4,4'-difluorobenzophenone

Dates

Modify: 2023-08-15

Explore Compound Types